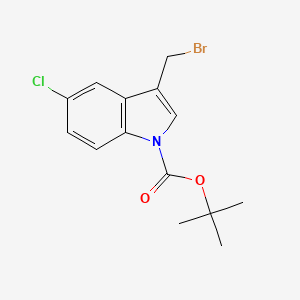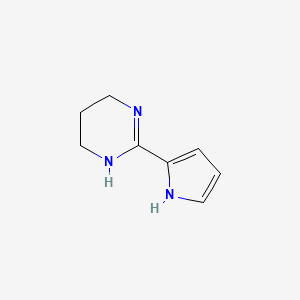
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrole and tetrahydropyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of pyrrole derivatives with suitable aldehydes or ketones, followed by cyclization reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids such as [Bmim][PF6] or [Bmim][BF4]
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
科学研究应用
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways .
相似化合物的比较
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A pyrrole derivative with trichloroacetyl substitution.
1-(1H-Pyrrol-2-yl)ethanone: A simpler pyrrole derivative with an ethanone group.
2H-Pyrrol-2-ones: Compounds with a γ-lactam structure, similar to pyrroles.
Uniqueness
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrrole and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
2-(1H-pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,9H,2,5-6H2,(H,10,11) |
InChI 键 |
NZUWPVNHHMRROU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=NC1)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


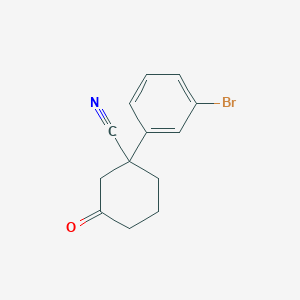
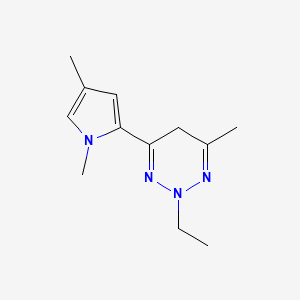
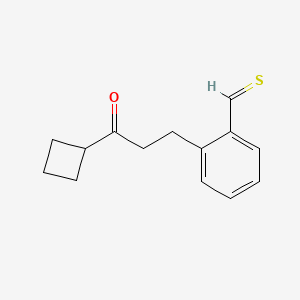
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
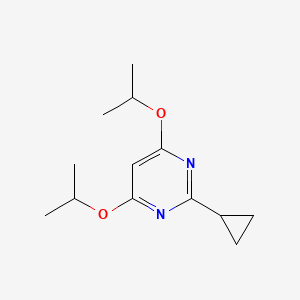
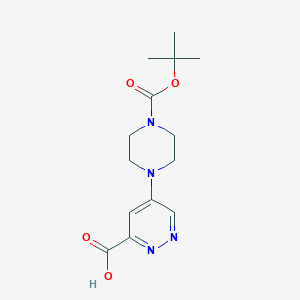
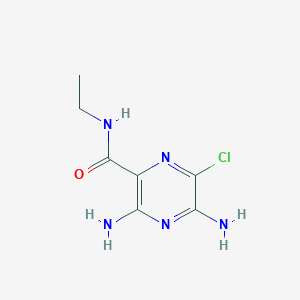
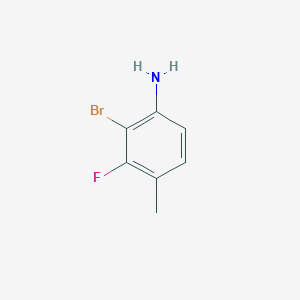

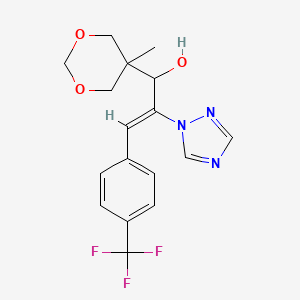
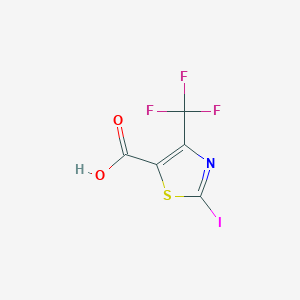
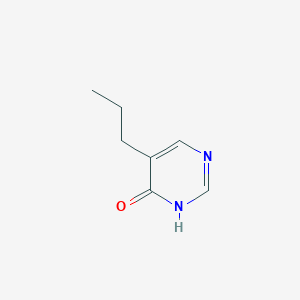
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
